Bengamide B
Description
Properties
IUPAC Name |
[(3S,6S)-1-methyl-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)42-24-19-20-25(32(40)34(4)22-24)33-31(39)30(41-5)29(38)28(37)26(35)21-18-23(2)3/h18,21,23-26,28-30,35,37-38H,6-17,19-20,22H2,1-5H3,(H,33,39)/b21-18+/t24-,25-,26+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRKTXMXGDERHT-UCDUEDMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)N(C1)C)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H](C(=O)N(C1)C)NC(=O)[C@@H]([C@@H]([C@H]([C@@H](/C=C/C(C)C)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104947-69-5 | |
| Record name | Bengamide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104947695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthesis of the Polyhydroxylated Lactone Intermediate
The lactone moiety of Bengamide B, derived from α-D-glucoheptonic γ-lactone, undergoes a five-step transformation to yield intermediate 9 (Scheme 1). Initial bis-acetonide protection using iodine in acetone shields the 1,2- and 1,3-diol systems, followed by methylation of the remaining hydroxyl group with Ag₂O and methyl iodide to afford methyl ether III . Selective deprotection of the 1,2-acetonide in acetic acid exposes a vicinal diol, which undergoes oxidative cleavage with NaIO₄ to generate aldehyde V . A critical (E)-selective olefination using a low-valent organochromium species (from 1,1-diiodoisobutane and CrCl₂) produces lactone VII with >95% stereoselectivity.
Key Reaction Conditions
Preparation of the Aminocaprolactam Fragment
The aminocaprolactam segment originates from (5R)-5-hydroxy-L-lysine (12 ), which undergoes cyclization via EDC/HOBt-mediated lactam formation to yield IX . Boc protection of the secondary amine furnishes X , followed by Mitsunobu inversion with p-nitrobenzoic acid to establish the S-configuration at the γ-OH position (XII ). Methylation of the lactam nitrogen (CH₃I, NaH) and subsequent hydrolysis of the p-nitrobenzoate ester (LiOH) provides XIV , which is esterified with myristic acid (EDC/DMAP) to yield XVI .
Stereochemical Control
Final Coupling and Deprotection
Amide coupling of lactone VII and lactam XVI in refluxing isopropanol (72 h) produces XVIII , with final acetonide removal using TFA/H₂O (9:1) to yield this compound. Global deprotection achieves >90% purity, as confirmed by HPLC and [¹³C NMR].
Enantioselective Synthesis via Chiral Phase Transfer Catalysis
Common Polyol Intermediate Strategy
A streamlined synthesis (Scheme 2) employs a shared polyol thioester intermediate, accessible via consecutive aldol condensations. Asymmetric induction is achieved using a cinchona alkaloid-derived phase transfer catalyst (PTC), enabling enantioselective alkylation of glycine imines to construct the aminocaprolactam core.
Catalytic System
Protecting Group Compatibility
The 2-naphthylmethyl (NAP) ether proves critical for compatibility with boron-mediated aldol reactions, avoiding premature deprotection during lactone synthesis. Selective NAP removal (DDQ, CH₂Cl₂/H₂O) precedes final coupling, ensuring functional group orthogonality.
Advantages Over Prior Methods
Comparative Analysis of Synthetic Routes
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Bengamide B undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound with different biological activities .
Scientific Research Applications
Bengamide B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and structure-activity relationships.
Medicine: Explored as a potential anticancer and antibiotic agent due to its ability to inhibit the growth of cancer cells and drug-resistant bacteria
Mechanism of Action
Bengamide B exerts its effects primarily by inhibiting methionine aminopeptidases, enzymes involved in the removal of methionine residues from nascent proteins. This inhibition disrupts protein synthesis and cell cycle progression, leading to the antiproliferative effects observed in cancer cells. Additionally, this compound has been shown to interfere with the activity of nuclear factor kappa-light-chain-enhancer of activated B cells, further contributing to its antitumor properties .
Comparison with Similar Compounds
Bengamide B is unique among its analogues due to its specific molecular structure and potent biological activities. Similar compounds include:
Bengamide A: Another member of the bengamide family with similar antitumor properties but different structural features.
Bengamide E: Known for its antibiotic properties and structural similarities to this compound.
The uniqueness of this compound lies in its ability to inhibit multiple molecular targets, making it a versatile compound for various therapeutic applications .
Biological Activity
Bengamide B, a natural compound derived from marine organisms, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Source
This compound is a member of the bengamide family, which are bioactive compounds isolated primarily from marine sponges, particularly from the Tedania genus. The unique molecular architecture of bengamides contributes to their potent biological profiles.
Anticancer Activity
This compound has demonstrated significant antiproliferative effects against various cancer cell lines. Research indicates that it inhibits cell proliferation by inducing cell cycle arrest at both G1 and G2/M phases.
Key Findings:
- IC50 Values : The compound exhibits IC50 values ranging from 10 to 100 nM against different tumor cell lines, indicating its potency as an anticancer agent .
- Mechanism of Action : Studies reveal that this compound inhibits methionine aminopeptidases (MetAPs), specifically MetAP1 and MetAP2, which play crucial roles in protein synthesis and cell cycle regulation. This inhibition leads to reduced activity of oncogenes such as c-Src, resulting in delayed cell cycle progression .
Table 1: Antiproliferative Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (nM) | Phase Arrested |
|---|---|---|
| MDA-MB-435 (breast) | 31 | G1 and G2/M |
| HCT116 (colon) | 25 | G1 |
| A549 (lung) | 20 | G2/M |
Antibacterial Activity
This compound also exhibits potent antibacterial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis), including drug-resistant strains.
Key Findings:
- Inhibition Against M. tuberculosis : this compound showed nanomolar activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. It operates synergistically with existing TB drugs like rifampicin to enhance efficacy .
- Non-Toxicity : Importantly, this compound has been shown to be non-toxic to human cell lines, making it a promising candidate for further development as an antibiotic .
Table 2: Antibacterial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | <10 nM |
| Streptococcus pyrogenes | 4 µg/mL |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Methionine Aminopeptidases : By inhibiting MetAPs, this compound disrupts protein synthesis essential for tumor growth and bacterial survival .
- NF-κB Modulation : this compound acts as an inhibitor of NF-κB activation, which is crucial in inflammatory responses and cancer progression. It has an IC50 value of 85 nM for NF-κB inhibition .
- Cell Cycle Regulation : The compound induces specific cell cycle arrest points, leading to apoptosis in cancer cells without affecting normal cells significantly .
Case Studies
Several studies have documented the efficacy of this compound in various experimental models:
- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer types, supporting its potential as an antitumor agent .
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against M. tuberculosis, where it inhibited the growth of intracellular bacteria and reduced replication rates significantly .
Q & A
Basic Research Questions
Q. How is the structure of Bengamide B determined and validated in marine sponge extracts?
- Methodological Answer : Structural elucidation involves a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For example, in Jaspis sponges, bengamides A (38) and B (39) were identified by comparing spectral data with synthetic standards. Impure fractions (e.g., bengamide C) require repeated chromatography and spectroscopic validation to confirm stereochemistry .
Q. What in vitro assays are commonly used to assess this compound’s antitumor activity?
- Methodological Answer : Standard assays include cell viability tests (e.g., MTT assays) using cancer cell lines (e.g., melanoma, leukemia). IC50 values are calculated to quantify potency. For instance, this compound exhibits nanomolar activity against methionine aminopeptidase (MetAP)-dependent pathways, validated via enzymatic inhibition assays .
Q. How do researchers ensure purity and identity of newly isolated Bengamide analogues?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) is used for purity assessment. Identity is confirmed via tandem MS/MS fragmentation and comparison with synthetic or previously isolated standards. For novel compounds, 2D NMR (e.g., COSY, NOESY) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can contradictory data between in vitro efficacy and in vivo toxicity of this compound be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) factors (e.g., metabolic instability) or model-specific variables. Strategies include:
PK/PD Modeling : Track bioavailability and tissue distribution in murine models.
Dose Optimization : Use sub-therapeutic doses in toxicity screens to identify safety margins.
Alternative Delivery Systems : Liposomal encapsulation improves solubility and reduces off-target effects.
Example: Bengamide A showed low host cell toxicity in vitro but caused adverse effects in Phase I trials, highlighting the need for rigorous PK studies .
Q. What experimental strategies optimize heterologous production of this compound in bacterial hosts?
- Methodological Answer :
Gene Cluster Transfer : The bengamide biosynthetic gene cluster (BGC) from Myxococcus virescens was transferred to Myxococcus xanthus DK1622, a high-yield host .
Fermentation Optimization : Adjust pH, temperature, and nutrient composition (e.g., carbon sources) to enhance titers.
Metabolic Engineering : Overexpress rate-limiting enzymes (e.g., polyketide synthases) via plasmid-based systems.
Table 1 : Key Genes in this compound Biosynthesis
| Gene | Function | Role in Pathway |
|---|---|---|
| benA | Polyketide synthase | Initiates backbone assembly |
| benB | Nonribosomal peptide synthetase | Incorporates lysine residue |
| benC | Methyltransferase | Adds N-methyl group |
Q. How is structure-activity relationship (SAR) analysis conducted for this compound analogues?
- Methodological Answer :
Analog Synthesis : Modify the lactone ring, fatty acid chain, or lysine moiety via semi-synthesis or total synthesis (e.g., C-2 and terminal olefin modifications) .
Bioactivity Screening : Test analogues against cancer cell panels and MetAP isoforms.
Cocrystallization Studies : Resolve X-ray structures of analogues bound to MetAPs to identify critical binding residues (e.g., Leu154 in MyAP) .
Table 2 : SAR Trends in Bengamide Analogues
| Modification | Effect on IC50 (MetAP Inhibition) |
|---|---|
| Shortened fatty acid chain | Reduced potency (10-fold) |
| N-Methyl removal | Loss of selectivity for MetAP1 |
| Lactone ring oxidation | Increased metabolic stability |
Q. What statistical approaches address low yields in this compound isolation from natural sources?
- Methodological Answer :
Design of Experiments (DoE) : Use factorial designs to optimize extraction parameters (e.g., solvent polarity, temperature).
Multivariate Analysis : Correlize ecological variables (e.g., sponge collection depth, season) with bengamide yields via PCA .
Sample Size Justification : For in vivo studies, power analysis ensures adequate group sizes to detect significant effects (α=0.05, power=0.8) .
Data Contradiction Analysis
Q. How do researchers reconcile divergent results in this compound’s mechanism of action across studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability) or target promiscuity. Steps include:
Standardized Protocols : Adopt consensus assays (e.g., NCI-60 cell line panel).
Orthogonal Validation : Confirm MetAP inhibition via RNAi knockdown or CRISPR-Cas9 knockout models.
Meta-Analysis : Pool data from independent studies to identify consistent trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
